1-(Benzyloxy)butan-2-one
Description
The Foundational Role of Benzyloxy Ethers and Ketones
In the intricate world of chemical research, benzyloxy ethers and ketones hold a position of considerable importance. The benzyloxy group, often used as a protecting group for alcohols, offers stability under a variety of reaction conditions. organic-chemistry.org Its removal can typically be achieved through mild methods like catalytic hydrogenation, a process that is often compatible with other functional groups within a molecule. organic-chemistry.org This strategic use of the benzyloxy group allows for complex molecular architectures to be assembled in a stepwise and controlled manner. organic-chemistry.org
Ketones, characterized by a carbonyl group bonded to two carbon atoms, are fundamental functional groups in organic chemistry. ebsco.com Their polarity and the electrophilic nature of the carbonyl carbon make them reactive towards a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ebsco.commsu.edu The combination of a benzyloxy ether and a ketone functionality within the same molecule, as seen in 1-(Benzyloxy)butan-2-one, creates a bifunctional scaffold with significant potential for synthetic transformations.
A Historical Look at Butanone Derivatives in Synthesis
Butanone, also known as methyl ethyl ketone (MEK), and its derivatives have a long-standing history as intermediates in organic synthesis. wikipedia.org Industrially, butanone is a crucial precursor for catalysts used in polymerization reactions, such as the crosslinking of unsaturated polyester (B1180765) resins. wikipedia.org Its synthesis can be achieved through the oxidation of 2-butanol. wikipedia.org
Historically, the reactivity of the carbon atoms adjacent to the carbonyl group (alpha-carbons) in butanone has been exploited in various reactions. acs.org For instance, halogenation at the alpha-position can occur under different conditions. acs.org Furthermore, butanone has been a key component in the synthesis of more complex molecules, including heterocyclic compounds. The study of butanone derivatives has provided a rich foundation for understanding the reactivity of ketones and their application in constructing larger molecular frameworks.
Current Research and Future Directions for this compound
Contemporary research on this compound is actively exploring its utility in asymmetric synthesis and the construction of complex target molecules. A notable application is its use in the enantioselective Mannich reaction, a powerful tool for creating chiral amino alcohols, which are valuable building blocks for pharmaceuticals. researchgate.netresearchgate.net In these reactions, this compound serves as a key substrate, reacting with an amine and an aldehyde in the presence of a chiral catalyst to yield diastereomerically enriched products. researchgate.netresearchgate.net
The synthesis of this compound itself has been documented, with one method involving the reaction of 4-hydroxy-2-butanone (B42824) with benzyl (B1604629) bromide in the presence of silver oxide. orgsyn.org The physical and chemical properties of this compound have also been characterized.
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| Appearance | Liquid |
| Boiling Point | 77-79 °C at 0.2 mmHg |
| Refractive Index (n_D^25) | 1.5018 |
| CAS Number | 265664-91-3 |
Note: Data sourced from various chemical suppliers and literature. orgsyn.orgfluorochem.co.uksigmaaldrich.comguidechem.comambeed.comsynquestlabs.comsigmaaldrich.comchemspider.com
The future of research on this compound is likely to focus on expanding its applications in the synthesis of biologically active compounds and complex natural products. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists alike. Further investigations into its reactivity and the development of new synthetic methodologies involving this compound are anticipated.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxybutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKDBPSOMEMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 Benzyloxy Butan 2 One
Classic Alkylation and Etherification Approaches
Traditional methods for synthesizing 1-(benzyloxy)butan-2-one rely on fundamental bond-forming reactions, primarily nucleophilic substitution. These approaches are characterized by their straightforward nature, utilizing readily available starting materials to construct the target ether linkage.
A primary route for the preparation of this compound involves the Williamson ether synthesis. This method is a cornerstone of ether formation and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wvu.edu In this approach, a benzyl (B1604629) alkoxide, typically sodium benzylate, acts as the nucleophile. This strong nucleophile is generated by deprotonating benzyl alcohol with a suitable base, such as sodium hydride.
The resulting benzylate anion then attacks an α-halo-ketone electrophile, such as 1-bromo-butan-2-one or 1-chloro-butan-2-one. The alkoxide displaces the halide leaving group, forming the C-O ether bond and yielding the final product, this compound, along with a salt byproduct (e.g., sodium bromide). The C-H bonds adjacent to the carbonyl group in ketones are acidic, which can lead to side reactions like elimination or self-condensation under strongly basic conditions; therefore, careful control of the reaction conditions is necessary. wikipedia.org
Table 1: Williamson Ether Synthesis of this compound
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Byproduct | Reaction Type |
|---|
An alternative and effective classical approach starts from a hydroxyketone precursor, namely 4-hydroxy-2-butanone (B42824). This method avoids the need to pre-form a strong alkoxide base and can proceed under milder conditions. In a well-documented procedure, 4-hydroxy-2-butanone is treated with a benzylation agent, such as benzyl bromide, in the presence of silver(I) oxide.
In this reaction, silver oxide acts as a mild base, facilitating the deprotonation of the hydroxyl group of 4-hydroxy-2-butanone. This in situ generation of the alkoxide allows for a direct nucleophilic attack on the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. The reaction is typically performed in a non-polar solvent like toluene (B28343). This method is advantageous as it often leads to cleaner reactions and simpler purification compared to methods requiring strong bases.
Table 2: Benzylation of 4-Hydroxy-2-butanone
| Precursor | Benzylating Agent | Reagent/Base | Solvent | Product | Yield |
|---|
Advanced Strategies for this compound and Related Ketones
Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. Advanced strategies for preparing benzyloxy-ketones and their analogues include the use of catalytic systems to reduce waste and improve reaction rates, the development of stereoselective methods to control chirality, and the design of one-pot sequences to improve step economy.
Catalytic approaches offer significant advantages over stoichiometric methods, including milder reaction conditions, lower catalyst loadings, and increased atom economy. While direct catalytic O-benzylation of α-hydroxy ketones is an area of ongoing research, extensive work has been done on palladium-catalyzed reactions for the synthesis of related α-aryl and α-benzyl ketones. These methods highlight the power of transition metal catalysis in forming C-C bonds adjacent to a carbonyl group. thieme-connect.com
For instance, palladium-catalyzed decarboxylative coupling allows for the benzylation of ketones without the need for external bases or preformed organometallics. ku.edu In these systems, a palladium catalyst facilitates the reaction between a ketone and a benzylic ester, which serves as the benzyl source. ku.edu Other advanced methods involve the direct oxidation of benzylic C-H bonds using various catalytic systems to form aryl ketones. researchgate.netnih.gov While these methods produce C-benzylated rather than O-benzylated ketones, they represent the forefront of catalytic strategies for modifying the α-position of ketones.
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. Developing stereoselective methods to produce chiral benzyloxy-substituted ketones is a significant synthetic challenge. One strategy involves the asymmetric oxidation of ketone enolates or enol ethers to create chiral α-hydroxy ketones, which can then be benzylated. acs.org The success of this two-step sequence relies on the benzylation step proceeding without racemization of the stereocenter.
More advanced approaches aim to establish the stereocenter during the bond-forming step itself. Chemoenzymatic cascades have been developed for the formal asymmetric α-benzylation of cyclic ketones. tudelft.nl These one-pot procedures combine a chemical reaction, like an aldol (B89426) condensation, with an enzymatic reduction catalyzed by an engineered ene-reductase to produce chiral α-benzyl cyclic ketones with high enantioselectivity. tudelft.nl For acyclic systems, anion-binding catalysis using primary aminothiourea derivatives has been shown to enable the enantioselective alkylation of aldehydes via an SN1 pathway, a principle that can be extended to ketone systems. nih.gov Furthermore, highly diastereoselective additions to existing α-silyloxy ketones can be achieved through chelation control using organozinc reagents, providing another route to stereochemically defined alcohol precursors. acs.org
A notable example is the gram-scale, one-pot synthesis of flavoring ketones (a class of aryl ketones) via the alkylation of acetoacetic ester with a substituted benzylic alcohol, followed by decarboxylation. acs.org This reaction is efficiently catalyzed by a heterogeneous solid acid catalyst, such as Amberlyst-15, under solvent-free conditions. The process involves an SN1-type reaction to generate a β-ketoester intermediate, which is then decarboxylated under the acidic conditions to yield the final aryl ketone. acs.org Such one-pot strategies are highly adaptable and represent a greener alternative to traditional multistep syntheses.
Table 3: Example of a One-Pot Synthesis for a Related Aryl Ketone
| Starting Material 1 | Starting Material 2 | Catalyst | Key Steps in Sequence | Product Type |
|---|
Preparation of Isotopically Labeled this compound Analogues for Mechanistic Studies
Isotopically labeled compounds are invaluable tools in mechanistic studies, allowing researchers to trace the fate of atoms through complex reaction pathways. While direct isotopic labeling of this compound is not extensively documented in readily available literature, its role as a key precursor in the synthesis of isotopically labeled analogues for such studies has been demonstrated. This approach involves reacting unlabeled this compound with a labeled reagent to incorporate an isotope into a more complex molecule, thereby enabling the elucidation of reaction mechanisms.
A notable example of this methodology is the use of this compound in the synthesis of (r,s)-mevalonolactone-2-¹³C. In this synthesis, this compound serves as a crucial building block. The isotopic label is introduced through the use of acetic acid-2-¹³C.
The reaction involves the generation of a dianion of acetic acid-2-¹³C, which then reacts with this compound. This is followed by a series of steps including hydrolysis and intramolecular cyclization to yield the ¹³C-labeled mevalonolactone. The presence of the ¹³C isotope at a specific position allows for detailed mechanistic investigation of the biochemical pathways involving mevalonolactone, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
The following table summarizes the key components of this synthetic approach:
| Reactant | Labeled Reagent | Isotope | Product |
| This compound | Acetic acid-2-¹³C | ¹³C | (r,s)-Mevalonolactone-2-¹³C |
This synthetic strategy highlights the utility of this compound as a versatile starting material for accessing isotopically labeled molecules that are critical for advancing the understanding of biochemical and chemical reaction mechanisms.
Reactivity Profile and Transformational Chemistry of 1 Benzyloxy Butan 2 One
Transformations at the Carbonyl Group
The ketone moiety is a focal point for a variety of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming condensation reactions.
Reductions to Hydroxyl-Containing Derivatives
The carbonyl group of 1-(benzyloxy)butan-2-one can be readily reduced to a secondary alcohol, yielding 1-(benzyloxy)butan-2-ol. This transformation is a fundamental reaction in organic synthesis. The choice of reducing agent can influence the stereochemical outcome of the reaction, particularly in asymmetric synthesis.
Commonly employed reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org NaBH₄ is a milder, more selective reagent, while LiAlH₄ is a more powerful reducing agent capable of reducing other functional groups if present. libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to give the alcohol. libretexts.org
Enzymatic reductions offer a green chemistry alternative for producing enantiomerically pure alcohols. Ketoreductase enzymes, often found in baker's yeast, can reduce prochiral ketones to optically active secondary alcohols with high enantiomeric excess. usm.my
Table 1: Reduction of this compound
| Reagent/System | Product | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-(Benzyloxy)butan-2-ol | Mild and selective; typically performed in alcoholic solvents. |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(Benzyloxy)butan-2-ol | Powerful reducing agent; requires anhydrous conditions and a separate workup step. libretexts.org |
| Enzymatic (e.g., Baker's Yeast) | (R)- or (S)-1-(Benzyloxy)butan-2-ol | High enantioselectivity; environmentally benign conditions. usm.my |
Oxidations to Carboxylic Acid Derivatives
The direct oxidation of a simple aliphatic ketone like this compound to a carboxylic acid derivative is not a standard or high-yielding transformation. Such a reaction would necessitate the cleavage of a carbon-carbon bond adjacent to the carbonyl group, which typically requires harsh oxidative conditions. Reagents that can achieve this, such as strong oxidizing agents under forcing conditions (e.g., potassium permanganate (B83412) with heat and acid/base), often lead to a mixture of products and significant degradation of the starting material. More sophisticated methods for C-C bond cleavage, such as the Baeyer-Villiger oxidation, would lead to an ester, not a carboxylic acid, and the regioselectivity can be an issue. Therefore, this transformation is generally not considered a synthetically useful pathway for this specific substrate.
Condensation and Addition Reactions of the Ketone Moiety (e.g., Mannich-type)
This compound possesses acidic α-protons on both sides of the carbonyl group (at C1 and C3), making it a suitable substrate for condensation reactions that proceed via an enol or enolate intermediate. The Mannich reaction is a prominent example, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. adichemistry.comoarjbp.com
This three-component reaction involves the ketone, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.org The reaction begins with the formation of an iminium ion from the aldehyde and the amine. The ketone then tautomerizes to its enol form, which acts as a nucleophile, attacking the electrophilic iminium ion. adichemistry.comwikipedia.org In the case of this compound, the enolization is more likely to occur at the C3 position (the methyl group) due to steric factors and the statistical advantage, leading to the formation of a β-amino-ketone, commonly known as a Mannich base. oarjbp.comnih.gov
Table 2: Mannich Reaction of this compound
| Reactants | Predicted Major Product | Reaction Type |
|---|---|---|
| This compound + Formaldehyde (B43269) + Dimethylamine HCl | 1-(Benzyloxy)-3-(dimethylaminomethyl)butan-2-one | Aminoalkylation |
Reactions Involving the Benzyloxy Ether Functionality
The benzyloxy group is widely used as a protecting group for alcohols due to its stability under a range of conditions. nih.gov Its removal (deprotection) or transformation is a key aspect of its chemistry.
Catalytic Cleavage and Deprotection Strategies
The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. organic-chemistry.orgyoutube.com This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). youtube.com The reaction is clean and high-yielding, producing the deprotected alcohol (1-hydroxybutan-2-one) and toluene (B28343) as the only byproduct. youtube.com
However, catalytic hydrogenation is incompatible with other reducible functional groups, such as alkenes, alkynes, or azides. nih.gov In such cases, alternative deprotection strategies are required. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides a mild alternative. nih.govresearchgate.net Other methods include the use of strong Lewis acids like boron trichloride (B1173362) (BCl₃) or reductive cleavage using dissolving metals, such as sodium in liquid ammonia (B1221849). organic-chemistry.orgsemanticscholar.org
Table 3: Deprotection Strategies for the Benzyloxy Group
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, clean reaction, high yield. youtube.com |
| Oxidative Cleavage | DDQ | Useful when hydrogenation-sensitive groups are present. nih.govresearchgate.net |
| Lewis Acid Cleavage | BCl₃ | Effective for aryl benzyl ethers, chemoselective. organic-chemistry.org |
| Dissolving Metal Reduction | Na, NH₃ (l) | Harsh conditions, useful when other methods fail. semanticscholar.org |
Nucleophilic Substitution Reactions of the Benzyloxy Group
Direct nucleophilic substitution at the benzylic carbon of the ether is challenging because the alkoxy group is a poor leaving group. For substitution to occur, the C–O bond must be activated. This is typically achieved under strongly acidic conditions where the ether oxygen is protonated, making it a better leaving group (benzyl alcohol). Subsequent attack by a nucleophile, such as a halide ion from a hydrohalic acid (e.g., HBr, HI), can then lead to the formation of a benzyl halide and 1-hydroxybutan-2-one. This process is mechanistically a cleavage reaction rather than a simple substitution that preserves the butanone core.
In general, reactions classified as deprotection or cleavage are the predominant pathways for the benzyloxy group, rather than direct displacement of the butanone-containing alkoxide by another nucleophile.
Carbon-Carbon Bond Forming Reactions
The presence of the carbonyl group and the adjacent benzyloxy moiety in this compound allows for a range of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.
Aminophosphonylation and Subsequent Cyclization to Heterocyclic Structures
While direct studies on the aminophosphonylation of this compound are not extensively documented, the reaction is a well-established method for the synthesis of α-aminophosphonates from ketones. This transformation, often achieved through the Kabachnik-Fields reaction, involves the condensation of a ketone, an amine, and a dialkyl phosphite (B83602). nih.govresearchgate.net The general mechanism can proceed through the formation of an imine intermediate, followed by the nucleophilic addition of the phosphite. core.ac.uk
The resulting α-aminophosphonates are valuable synthetic intermediates. For instance, cyclic α-aminophosphonates can be synthesized through strategies such as a one-pot tandem hydroamination/phosphorylation. nih.gov Although specific examples involving this compound are scarce in the literature, the general principles of these reactions suggest its potential as a substrate for creating novel heterocyclic structures containing a phosphonate (B1237965) group. The benzyloxy group may influence the reaction's stereochemical outcome and subsequent cyclization possibilities.
Applications in Rearrangement Reactions (e.g., Wittig, Stevens)
The benzyloxy motif within this compound makes it a potential candidate for rearrangement reactions, notably the Wittig and Stevens rearrangements, which are known to occur in compounds containing ether or ammonium (B1175870) salt functionalities, respectively.
The nih.govwikipedia.org-Wittig rearrangement involves the rearrangement of an ether in the presence of a strong base, typically an alkyllithium reagent, to form an alcohol. wikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of the carbon adjacent to the ether oxygen, followed by a 1,2-shift. The benzylic group is known to stabilize the adjacent carbanion, which can facilitate this rearrangement. organic-chemistry.org While specific studies on this compound are limited, related systems, such as 2-(2-benzyloxy)aryloxazolines, have been shown to undergo Wittig rearrangement, although sometimes in competition with other reaction pathways. nih.gov The general mechanism involves the formation of a radical pair within a solvent cage. scripps.edu
The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium or sulfonium (B1226848) salts in the presence of a strong base, yielding the corresponding amines or sulfides. wikipedia.org The reaction is initiated by the formation of an ylide. wikipedia.org For this compound to undergo a Stevens-type rearrangement, it would first need to be converted into a suitable quaternary ammonium salt. The original work by Thomas S. Stevens involved the reaction of an α-amino ketone with benzyl bromide to form the ammonium salt, which then rearranged. wikipedia.org A similar strategy could theoretically be applied to a derivative of this compound. An interesting example, though not directly involving this compound, is the unprecedented double benzylic rearrangement of an α-benzyloxyketone within a strained cyclopentane (B165970) system. researchgate.net
Derivatization of the Alkyl Chain
The alkyl chain of this compound offers sites for further functionalization, allowing for the synthesis of a variety of derivatives. The ethyl group attached to the carbonyl can be a target for various chemical modifications.
While specific literature on the derivatization of the alkyl chain of this compound is not abundant, general organic reactions applicable to ketones can be considered. For instance, the α-protons on the methylene (B1212753) group of the ethyl chain are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the C3 position.
Furthermore, the benzyloxy group itself can be a point of modification. For example, palladium-catalyzed Suzuki-Miyaura reactions have been successfully employed with potassium 1-(benzyloxy)alkyltrifluoroborates and aryl or heteroaryl chlorides to form protected secondary alcohols. nih.gov This highlights the utility of the benzyloxy group in facilitating cross-coupling reactions.
Below is a table summarizing the types of reactions discussed and the potential products from this compound.
| Reaction Type | Reagents | Potential Product from this compound |
| Aminophosphonylation (Kabachnik-Fields) | Amine, Dialkyl phosphite | α-Amino-α-(benzyloxymethyl)propylphosphonate |
| nih.govwikipedia.org-Wittig Rearrangement | Strong base (e.g., n-BuLi) | 1-Phenyl-2-hydroxy-2-methyl-1-butanone |
| Stevens Rearrangement (hypothetical) | 1. Conversion to quaternary ammonium salt; 2. Strong base | Rearranged amine derivative |
| Alkylation of Alkyl Chain | Base, Alkyl halide | 3-Alkyl-1-(benzyloxy)butan-2-one |
Strategic Applications of 1 Benzyloxy Butan 2 One As a Chemical Synthon
Role in the Elaboration of Heterocyclic Architectures
The bifunctional nature of 1-(Benzyloxy)butan-2-one makes it a suitable precursor for the synthesis of various heterocyclic scaffolds, which are core components of many biologically active molecules.
This compound serves as a key starting material in the multi-step synthesis of 3-amino-2-oxo-1,2-oxaphospholanes, which are phosphorus analogues of lactones. The synthesis begins with an aminophosphonylation reaction, followed by deprotection and cyclization.
The initial step involves a modified Medved-Kabachnik reaction where this compound is treated with ammonia (B1221849) and diethyl phosphite (B83602) to yield diethyl (1-(benzyloxy)-3-methyl-2-aminobutan-2-yl)phosphonate. This aminophosphonic ester is then subjected to debenzylation via catalytic hydrogenation to afford the corresponding hydroxyalkyl aminophosphonic ester. The final cyclization is induced by a catalytic amount of sodium hydride, which promotes an intramolecular transesterification to form the target 2-ethoxy-3-amino-3-methyl-2-oxo-1,2-oxaphospholane.
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1. Aminophosphonylation | This compound | Ammonia, Diethyl phosphite | Diethyl (1-(benzyloxy)-3-methyl-2-aminobutan-2-yl)phosphonate | 65% |
| 2. Debenzylation | Product of Step 1 | H₂, 10% Pd/C, HCl | Diethyl (1-hydroxy-3-methyl-2-aminobutan-2-yl)phosphonate | - |
| 3. Cyclization | Product of Step 2 | Sodium hydride (catalytic) | 2-Ethoxy-3-amino-3-methyl-2-oxo-1,2-oxaphospholane | Quantitative (crude) |
Hydantoins, or imidazolidine-2,4-diones, are a significant class of heterocyclic compounds in medicinal chemistry. The Bucherer-Bergs reaction provides a direct pathway to synthesize 5,5-disubstituted hydantoins from ketones. This compound can serve as the ketone substrate in this one-pot, multi-component reaction.
In this synthesis, the ketone is reacted with potassium cyanide and ammonium (B1175870) carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization upon reaction with carbon dioxide (derived from the ammonium carbonate) to yield the hydantoin (B18101) ring system. Using this compound as the starting material results in a spiro-hydantoin derivative where the C5 carbon of the hydantoin ring is substituted with both an ethyl group and a benzyloxymethyl group.
| Reactant | Role |
|---|---|
| This compound | Ketone Substrate |
| Potassium Cyanide | Cyanide Source |
| Ammonium Carbonate | Ammonia and Carbon Dioxide Source |
| 5-(Benzyloxymethyl)-5-ethylimidazolidine-2,4-dione | Expected Product |
Utility in the Construction of Complex Carbon Frameworks
The ketone functionality of this compound is a reactive handle for carbon-carbon bond-forming reactions, enabling the construction of more elaborate carbon skeletons.
Fundamental reactions such as the Aldol (B89426) condensation and Grignard addition can be employed to extend the carbon framework. chemguide.co.ukmasterorganicchemistry.commagritek.commasterorganicchemistry.com
Aldol Reaction : Under basic conditions, the α-protons on the methyl group of this compound can be abstracted to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule (either another molecule of itself in a self-condensation or a different carbonyl compound in a crossed-aldol reaction). libretexts.orgwikipedia.orgiitk.ac.in This reaction creates a β-hydroxy ketone, which can be subsequently dehydrated to form an α,β-unsaturated ketone, adding significant complexity to the original structure. libretexts.org
Grignard Reaction : The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents (R-MgX). masterorganicchemistry.comlibretexts.orgsigmaaldrich.com This reaction results in the formation of a tertiary alcohol, incorporating the 'R' group from the Grignard reagent into the molecule and extending the carbon chain. libretexts.org
Precursor for Chiral Building Blocks and Asymmetric Synthesis
The synthesis of single-enantiomer drugs requires access to enantiomerically pure intermediates, often referred to as chiral building blocks. nih.govportico.orgnih.gov this compound is a prochiral ketone, and its reduction can generate a stereocenter at the C2 position.
Through asymmetric reduction, this compound can be converted into the chiral alcohol (R)- or (S)-1-(benzyloxy)butan-2-ol. This transformation can be achieved with high enantioselectivity using various methods, including:
Catalytic Asymmetric Hydrogenation : Employing chiral metal catalysts (e.g., Ru- or Rh-based complexes with chiral ligands) to stereoselectively deliver hydrogen to one face of the carbonyl.
Biocatalysis : Using enzymes, such as ketoreductases from microorganisms, which can exhibit extremely high levels of stereoselectivity for the reduction of ketones. nih.govresearchgate.net
The resulting chiral alcohol is a versatile synthon. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, making it a valuable precursor in the total synthesis of complex chiral molecules. sigmaaldrich.com
| Starting Material | Reaction Type | Potential Products | Significance |
|---|---|---|---|
| This compound (Prochiral) | Asymmetric Reduction | (R)-1-(Benzyloxy)butan-2-ol | Enantiomerically enriched chiral building blocks for asymmetric synthesis. |
| (S)-1-(Benzyloxy)butan-2-ol |
Development of Functionally Diverse Molecular Scaffolds
The chemical transformations described highlight the role of this compound as a valuable starting material for generating a diverse range of molecular scaffolds. A key strategy in modern drug discovery is the synthesis of compound libraries with high scaffold diversity to explore chemical space effectively.
Starting from this single, relatively simple ketone, synthetic pathways diverge to produce functionally and structurally distinct molecular architectures:
Heterocyclic Scaffolds : Access to nitrogen- and phosphorus-containing five-membered rings (hydantoins and oxaphospholanes).
Acyclic Carbon Scaffolds : Construction of complex, functionalized carbon chains via classical C-C bond-forming reactions.
Chiral Scaffolds : Generation of enantiopure synthons that serve as the foundation for asymmetric synthesis.
The ability to leverage the reactivity of this compound to create such varied structures underscores its utility as a strategic synthon for building molecular complexity and developing functionally diverse molecular scaffolds for applications in medicinal chemistry and materials science.
Mechanistic Insights into Reactions Involving 1 Benzyloxy Butan 2 One
Mechanistic Pathways of Carbonyl Functionalizations
The carbonyl group in 1-(Benzyloxy)butan-2-one and its analogs is a hub of reactivity, participating in a variety of functionalization reactions. Key among these are carbon-carbon bond-forming reactions such as aldol (B89426) and Mannich condensations, as well as oxidation and reduction processes.
One of the most well-studied carbonyl functionalizations is the titanium-mediated aldol reaction. Research on the closely related chiral ketone, (S)-4-benzyloxy-3-methyl-2-butanone, demonstrates that its titanium enolate can undergo highly diastereoselective aldol reactions. acs.orgresearchgate.net The mechanism is significantly influenced by the addition of a second equivalent of a Lewis acid like titanium tetrachloride (TiCl₄). acs.orgresearchgate.net Spectroscopic studies suggest the formation of a novel bimetallic reacting species from the initial titanium enolate. acs.org This new species is believed to engage with aldehydes through a cyclic transition state, which accounts for the high levels of 2,5-syn asymmetric induction observed. acs.orgresearchgate.net These substrate-controlled reactions proceed in high yields with a wide range of aldehydes, obviating the need for chiral reagents. acs.org
Another important carbonyl functionalization is the Mannich reaction, a method for aminoalkylation. An enantioselective, three-component reaction of 1-(benzyloxy)propan-2-one (a close analog) with an aromatic propargyl amino ether and an aldehyde has been reported. researchgate.net This reaction, catalyzed by a chiral pseudoephedrine catalyst, proceeds through a Mannich-type condensation to yield products with high optical purity and diastereomeric excess. researchgate.net
The butan-2-one moiety can also be involved in unintended aldol-type side reactions. During the synthesis of (iodobenzyl)oxybenzaldehydes, the formation of 4-hydroxy-4-{[(iodophenyl)methoxy]phenyl}butan-2-one derivatives has been observed as a by-product, highlighting a common mechanistic pathway for the ketone under certain basic or thermal conditions. researchgate.net
Furthermore, the carbonyl group can undergo oxidation, such as in the Baeyer-Villiger oxidation to form esters, and reduction to the corresponding alcohol, 4-benzyloxy-2-butanol. bath.ac.uk Iridium-catalyzed transfer hydrogenative coupling of allyl acetate (B1210297) can also functionalize the carbonyl group, leading to the formation of homo-allylic alcohols. nih.gov
Elucidation of Benzyloxy Group Reactivity Mechanisms
The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which can affect the compound's conformation and its binding affinity to other molecules or catalysts. In the context of the titanium-mediated aldol reactions mentioned previously, the oxygen atom of the benzyloxy group is a key player. It acts as a chelating agent, coordinating with the titanium center. This chelation is fundamental to the structure of the proposed bimetallic reacting species and is critical for establishing the high degree of stereocontrol observed in the reaction. acs.orgresearchgate.net
While stable under many conditions, the benzyloxy group can be cleaved. For instance, in an attempted cyclization of a related compound using thionyl chloride, the O-benzyl group was lost. mdpi.com This highlights a potential reaction pathway for the benzyloxy moiety under strongly acidic or other specific conditions. Its reactivity is therefore a key consideration in multi-step syntheses.
Spectroscopic and Computational Approaches to Reaction Mechanism Determination
Modern chemical research relies heavily on a combination of spectroscopic and computational methods to unravel complex reaction mechanisms. For this compound and its derivatives, these approaches have been indispensable.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Both ¹H and ¹³C NMR are essential for confirming the structural integrity of starting materials, intermediates, and final products. For example, in the study of titanium-mediated aldol reactions of (S)-4-benzyloxy-3-methyl-2-butanone, NMR studies were crucial in analyzing the reacting species and providing evidence for the proposed bimetallic intermediate that leads to the observed stereochemical results. acs.orgresearchgate.net The analysis of NMR data from a complete set of diastereomeric aldol adducts has also been used to confirm relative configurations. researchgate.net
Computational Approaches: Density Functional Theory (DFT) calculations have become a powerful predictive tool in mechanistic chemistry. mdpi.com DFT is used to model the transition states of reactions, calculating their relative energies to rationalize and predict stereochemical outcomes. acs.orgresearchgate.net For instance, in asymmetric aldol reactions, DFT can be used to compare the energies of different stereochemical possibilities, such as those arising from chelated versus non-chelated transition states. acs.orgresearchgate.net By identifying the lowest energy pathway, researchers can provide a theoretical basis for experimentally observed selectivities. acs.org The combination of DFT calculations with experimental NMR data provides a particularly powerful synergy, allowing for the detailed conformational analysis of flexible molecules and the confident assignment of product structures. bris.ac.uk
Investigation of Stereochemical Outcomes and Transition State Models
Understanding and controlling stereochemistry is a paramount goal in modern organic synthesis. For reactions involving this compound and its chiral analogs, significant effort has been dedicated to investigating the origins of stereoselectivity through the analysis of transition state models.
The titanium-mediated aldol reaction of (S)-4-benzyloxy-3-methyl-2-butanone serves as an excellent case study for substrate-controlled stereoselection. The reaction affords high diastereoselectivity for the 2,5-syn aldol adduct. acs.org A plausible transition state model has been proposed to account for this outcome. The model involves the formation of a bimetallic titanium enolate that adds to aldehydes via a cyclic, chair-like transition state. acs.orgresearchgate.net This organized transition state assembly effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thus dictating the stereochemistry of the newly formed chiral centers.
Computational studies on similar aldol reactions provide deeper insight into these transition states. acs.orgresearchgate.net DFT calculations help to distinguish between different potential pathways. For titanium-promoted reactions, both non-chelated and chelated transition states are considered. researchgate.net The calculations often reveal that the experimentally observed product (e.g., the syn aldol product) corresponds to the lowest energy calculated transition state. researchgate.net Factors such as steric hindrance and the potential for chelation by groups like the benzyloxy oxygen are identified as key determinants of the preferred reaction geometry. acs.orgresearchgate.net
Similarly, in the enantioselective Mannich reaction of 1-(benzyloxy)propan-2-one, the formation of products as mixtures of (3R,4R) and (3R,4S) diastereoisomers with ratios ranging from 3:1 to 5:1 points to a clear energetic preference for one transition state over the other. researchgate.net The specific geometry of the catalyst-substrate complex in the transition state is responsible for this diastereomeric excess.
Advanced Spectroscopic and Chromatographic Characterization of 1 Benzyloxy Butan 2 One and Its Synthetic Derivatives
Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-(Benzyloxy)butan-2-one, MS is crucial for confirming its molecular weight and providing structural information through the analysis of its fragmentation patterns. The monoisotopic mass of this compound (C₁₁H₁₄O₂) is 178.099 Da. chemspider.com In an MS experiment, this would be observed as the molecular ion peak ([M]⁺) at m/z = 178.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint that helps to confirm the molecule's structure. Key fragmentation pathways for ketones often involve cleavage at the bonds adjacent to the carbonyl group (alpha-cleavage). britannica.com
For this compound, predictable fragmentation patterns include:
Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z = 149.
Formation of the ethyl acylium ion ([CH₃CH₂CO]⁺) at m/z = 57.
Cleavage of the benzyl (B1604629) group , leading to the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z = 91.
Cleavage of the C-O bond , which could lead to other characteristic fragments.
High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the unambiguous determination of the molecular formula. britannica.com
Table 3: Predicted Mass Spectrometry Fragments for this compound Predictions based on common fragmentation pathways for ketones and ethers.
| m/z | Predicted Fragment Ion |
| 178 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) |
| 149 | [M - C₂H₅]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [CH₃CH₂CO]⁺ (Propionyl cation) |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. echemi.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. The resulting IR spectrum shows absorption bands that are characteristic of specific bond types.
The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure:
A strong, sharp absorption band around 1715-1725 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of a saturated aliphatic ketone. libretexts.orgdocbrown.info
Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to C-H stretching vibrations of the aliphatic (sp³ hybridized) portions of the molecule.
Weaker absorption bands typically above 3000 cm⁻¹ due to the C-H stretching of the aromatic (sp² hybridized) ring.
A distinct band in the 1000-1250 cm⁻¹ region corresponding to the C-O-C (ether) stretching vibration.
One or more bands in the 1450-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring.
The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl (-OH) group, distinguishing it from potential synthetic precursors or byproducts.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~ 1720 | C=O Stretch | Ketone |
| ~ 1100 | C-O-C Stretch | Ether |
| 2850-2960 | C-H Stretch | Aliphatic |
| 3030-3100 | C-H Stretch | Aromatic |
| 1450-1600 | C=C Stretch | Aromatic Ring |
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatographic techniques are essential for separating components of a mixture, making them invaluable for monitoring the progress of a chemical reaction and for isolating the final purified product.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the sample is vaporized and passed through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase, resulting in different retention times. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a fingerprint for identification. GC-MS is an excellent tool for monitoring a synthesis reaction by quantifying the disappearance of starting materials and the appearance of the desired product over time. It can also identify and tentatively quantify volatile impurities in the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and purification of compounds in a liquid mobile phase. Given its molecular weight and functional groups, this compound is well-suited for analysis by reverse-phase HPLC (RP-HPLC).
In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound is separated from starting materials, byproducts, and other impurities based on its relative polarity. A detector, such as a UV-Vis detector (which would be effective due to the aromatic benzyl group), monitors the eluent. The resulting chromatogram provides data on the retention time and purity of the product. HPLC is also scalable and can be used in a preparative mode to isolate and purify large quantities of the target compound.
Emerging Research Frontiers and Future Prospects for 1 Benzyloxy Butan 2 One Chemistry
Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis and transformation of α-alkoxy ketones like 1-(Benzyloxy)butan-2-one, several sustainable approaches are being explored.
One promising avenue is the use of biocatalysis . Enzymes, operating under mild conditions in aqueous media, offer high chemo-, regio-, and stereoselectivity. For instance, the stereoselective microbial reduction of related diketoesters to chiral dihydroxy esters has been demonstrated, showcasing the potential for creating specific stereoisomers. researchgate.net The reduction of 3,5-dioxo-6-(benzyloxy)hexanoic acid, ethyl ester using cell suspensions of Acinetobacter calcoaceticus has yielded the corresponding (3R, 5S)-dihydroxy ester with high enantiomeric excess. researchgate.net Such biocatalytic reductions could be adapted for the asymmetric synthesis of chiral derivatives of this compound.
Another green approach involves the development of photocatalytic methods . Visible-light photoredox catalysis, often utilizing inexpensive and non-toxic organic dyes, provides a sustainable alternative to traditional methods that may require harsh reagents or metal catalysts. organic-chemistry.org For example, a photocatalytic decarboxylation of α,β-unsaturated acids followed by a C-O cross-coupled esterification using a dual Ir/Pd-catalytic system has been developed for the synthesis of α-oxycarbonyl-β-ketones, using water as the oxygen source and aerial oxygen as the oxidant. organic-chemistry.org The direct synthesis of α-keton thiol esters from thioic acids and alkenes has also been achieved via a photocatalytic oxidative radical addition, employing an organic photocatalyst and visible light. acs.org These strategies could be adapted for transformations involving this compound.
Solvent-free reactions represent another key aspect of green chemistry. The synthesis of α-hydroxy α-trifluoromethyl diazenes has been accomplished through a diaza-carbonyl-ene reaction of formaldehyde (B43269) tert-butyl hydrazone and trifluoromethyl ketones under solvent-free conditions, demonstrating high reaction rates and yields. rsc.orgcsic.es This approach minimizes solvent waste and can lead to more efficient processes.
| Green Chemistry Approach | Description | Potential Application for this compound |
| Biocatalysis | Use of enzymes for selective transformations. | Asymmetric reduction to chiral alcohols. |
| Photocatalysis | Utilization of visible light and a catalyst to drive reactions. | Functionalization at the α- or β-position. |
| Solvent-free Reactions | Conducting reactions without a solvent medium. | Synthesis of derivatives with reduced waste. |
| Use of Greener Reagents | Employing less hazardous and more sustainable reagents. | α-alkylation using alcohols as alkylating agents. researchgate.net |
Development of Novel Catalytic Transformations
The development of new catalytic methods to functionalize this compound and related α-alkoxy ketones is a vibrant area of research. These transformations aim to provide efficient and selective access to a wider range of complex molecules.
Asymmetric catalysis is of particular importance for the synthesis of enantiomerically pure compounds. Research has shown that the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one can be achieved using a chiral pseudoephedrine catalyst, yielding Mannich-type condensation products with high diastereomeric excess. researchgate.netresearchgate.net Furthermore, a broadly applicable strategy for the enantioselective synthesis of β,γ-unsaturated ketones with an α-stereogenic center, including those with a benzyloxy moiety, has been developed using commercially available chiral ligands. nih.gov
Organocatalysis offers a metal-free alternative for various transformations. For instance, an organoseleno-catalyzed oxygenation-rearrangement sequence of allenes has been developed to synthesize α,β-unsaturated α'-alkoxy ketones under mild, metal-free conditions, using water as the oxygen source. nih.gov DFT calculations suggest that stabilizing noncovalent Se···O interactions are key to the observed reactivity. nih.gov Additionally, 2-methylimidazole (B133640) has been shown to promote the efficient synthesis of α-acyloxy ketones from α-hydroxy ketones and anhydrides. mdpi.com
Recent advancements in metal-catalyzed cross-coupling reactions are also expanding the synthetic utility of ketones. Nickel-catalyzed α-allylation of ketones with non-conjugated dienes has been reported to create adjacent quaternary and tertiary stereogenic centers with high diastereoselectivity and enantioselectivity. nih.gov This method could potentially be applied to this compound for the introduction of complex allylic fragments.
| Catalytic Transformation | Catalyst Type | Key Features |
| Asymmetric Aminomethylation | Chiral Pseudoephedrine | High diastereoselectivity in Mannich reactions. researchgate.netresearchgate.net |
| Enantioselective Synthesis of β,γ-Unsaturated Ketones | Chiral Ligands/Metal Complex | Access to α-benzyloxy substituted chiral ketones. nih.gov |
| Oxygenation-Rearrangement of Allenes | Organoselenium | Metal-free synthesis of α,β-unsaturated α'-alkoxy ketones. nih.gov |
| α-Allylation of Ketones | Nickel/NHC Ligand | Creation of adjacent quaternary and tertiary stereocenters. nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of batch reactions into continuous flow processes and the use of automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. The chemistry of ketones, including α-alkoxy ketones, is well-suited for these modern technologies.
Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. The α-alkylation of ketones has been successfully performed in a continuous flow system, offering excellent yields, reduced reaction times, and the avoidance of cryogenic temperatures typically required in batch processes. rsc.org Similarly, the Schmidt reaction of ketones has been carried out in a continuous-flow microreactor, demonstrating a safer, faster, and more cost-effective process compared to conventional flask methods. acs.org The enclosed, small-volume nature of microreactors is particularly beneficial for handling hazardous reagents like hydrazoic acid. acs.org
The synthesis of α,β-unsaturated ketones from alkynes and aldehydes has also been achieved using a heterogeneous solid acid catalyst in a flow microwave reactor, a process that can be applied on a multigram scale. nih.gov Furthermore, continuous flow bioamination of ketones in organic solvents using immobilized ω-transaminases has shown excellent performance over several days of operation, highlighting the potential for robust, long-term production. nih.gov
Automated synthesis platforms can accelerate the discovery and optimization of new reactions by enabling high-throughput screening of catalysts, substrates, and reaction conditions. The development of a rapid and practical synthesis of N-protected amino ketones in continuous flow via a pre-deprotonation protocol lays the foundation for the large-scale automated synthesis of this class of compounds. researchgate.net
| Flow Chemistry Application | Key Advantages |
| α-Alkylation of Ketones | Excellent yields, reduced reaction time, avoids cryogenic temperatures. rsc.org |
| Schmidt Reaction | Increased safety, speed, and cost-effectiveness. acs.org |
| Synthesis of α,β-Unsaturated Ketones | Scalability, use of heterogeneous catalysts. nih.gov |
| Bioamination of Ketones | Continuous production, high stability of immobilized enzymes. nih.gov |
Theoretical Predictions and Computational Design of New Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting selectivity, and designing new chemical transformations. For the chemistry of this compound, computational studies can provide valuable insights that guide experimental work.
DFT calculations have been employed to investigate the mechanism and stereoselectivity of various reactions involving ketones. For example, a systematic theoretical study of the N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed-benzoin reaction of a keto-aldehyde revealed the most favorable reaction pathway and explained the origin of the observed stereoselectivity. rsc.org Such insights are crucial for the rational design of more effective organocatalysts. rsc.org
Computational studies have also been used to unravel the complex kinetics of titanium-catalyzed radical-radical coupling reactions between ketones and nitriles, matching experimental observations and providing a deeper understanding of the reaction mechanism. rsc.org Furthermore, DFT has been used to study the rhodium(I)-catalyzed Suzuki-Miyaura cross-coupling of unstrained cyclic ketones, identifying the rate-determining step and the factors controlling regioselectivity. semanticscholar.orgchemrxiv.org
The diastereoselectivity in the boron aldol (B89426) reaction of α-alkoxy and α,β-bis-alkoxy methyl ketones has been investigated using DFT calculations, revealing the origins of 1,4- and 1,5-asymmetric induction. rsc.org These theoretical models can help predict the stereochemical outcome of aldol reactions involving this compound and guide the selection of appropriate reagents and conditions to achieve the desired diastereomer.
| Computational Study | Focus of Investigation | Key Insights |
| NHC-Catalyzed Intramolecular Benzoin Reaction | Mechanism and Stereoselectivity | Identification of the stereoselectivity-determining step. rsc.org |
| Titanium-Catalyzed Ketone-Nitrile Coupling | Reaction Kinetics and Mechanism | Elucidation of complex reaction pathways. rsc.org |
| Rhodium(I)-Catalyzed Suzuki-Miyaura Coupling | Reaction Mechanism and Regioselectivity | Understanding the factors controlling C-C bond activation. semanticscholar.orgchemrxiv.org |
| Boron Aldol Reaction of α-Alkoxy Ketones | Diastereoselectivity | Elucidation of the origins of asymmetric induction. rsc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Benzyloxy)butan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via palladium-catalyzed alkoxycarbonylation or ring-expansion reactions. For example, 1,4-bis(benzyloxy)butan-2-one is obtained using 10 mol% palladium acetate under controlled CO pressure (1 atm) in methanol at 60°C for 24 hours, yielding 53% . Alternatively, 4-(benzyloxy)butan-2-one can be synthesized via ring expansion of cyclopropane derivatives under acidic conditions (e.g., p-toluenesulfonic acid in benzene), followed by oxidation . Key factors affecting yield include catalyst loading, solvent polarity, and reaction time.
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity is validated using GC-MS (retention time matching with NIST reference data ) and H/C NMR. For example, the ketone proton in this compound appears as a singlet at δ ~2.1–2.3 ppm in H NMR, while the benzyloxy group’s aromatic protons resonate at δ ~7.3–7.5 ppm .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of the ketone group. Exposure to moisture or light can lead to decomposition, as noted in safety data sheets . Stability under reflux conditions (e.g., in THF or DCM) should be tested before use in prolonged reactions.
Advanced Research Questions
Q. How do substituent positions on the benzyloxy group affect reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating benzyloxy group at the α-position activates the ketone for nucleophilic attacks. For instance, in Grignard reactions, the benzyloxy group stabilizes transition states via resonance, enhancing regioselectivity. Comparative studies with 1-(2-Fluorophenyl)butan-2-one show that electron-withdrawing groups reduce reactivity by 30–40% in similar conditions . Researchers should optimize steric and electronic effects using Hammett plots or DFT calculations.
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from diastereomer formation or solvent-induced shifts. For example, in C NMR, the carbonyl carbon (C=O) may split into two signals (~208–210 ppm) if keto-enol tautomerism occurs. To resolve this, use deuterated solvents (e.g., DMSO-d) and variable-temperature NMR. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is recommended .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) with palladium or rhodium catalysts can achieve enantiomeric excess (ee) >90%. For instance, Pd(OAc) with (R)-BINAP in toluene at 80°C under CO atmosphere yields enantiomerically enriched products . Monitor ee via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy.
Critical Considerations for Experimental Design
- Contradiction Analysis : When comparing reactivity with analogues (e.g., 1-(2-Fluorophenyl)butan-2-one), account for solvent polarity’s impact on transition-state stabilization .
- Safety Protocols : Handle this compound in fume hoods due to potential respiratory irritation (GHS Category 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
